N3-D-Dap(Boc)-OH
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Overview
Description
N3-D-Dap(Boc)-OH, also known as N3-D-2,3-diaminopropanoic acid (Boc-protected), is an organic compound that has garnered attention in various scientific fields. This compound is a derivative of the amino acid lysine and is often used in synthetic chemistry and biological research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-D-Dap(Boc)-OH typically involves the protection of the amino groups of 2,3-diaminopropanoic acid with a Boc (tert-butyloxycarbonyl) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The Boc-protected intermediate is then subjected to azidation to introduce the N3 group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N3-D-Dap(Boc)-OH undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N3-D-Dap(Boc)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-D-Dap(Boc)-OH involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages in biomolecules.
Comparison with Similar Compounds
Similar Compounds
N3-D-Dap(Fmoc)-OH: Another derivative of 2,3-diaminopropanoic acid with a different protecting group (Fmoc).
N3-D-Dap(Ac)-OH: Acetyl-protected derivative.
N3-D-Dap(Tfa)-OH: Trifluoroacetyl-protected derivative.
Uniqueness
N3-D-Dap(Boc)-OH is unique due to its Boc protection, which provides stability and ease of handling during synthetic procedures. The azido group offers versatility in chemical reactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2R)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVADUQQDYTXXQS-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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